molecular formula C10H18O3 B12792271 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate CAS No. 85392-31-0

2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate

Cat. No.: B12792271
CAS No.: 85392-31-0
M. Wt: 186.25 g/mol
InChI Key: WUJUWGCPLYEOOS-UHFFFAOYSA-N
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Description

2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate is an organic compound with the molecular formula C10H18O3 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate typically involves the acetylation of 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active pyran derivative, which can then interact with enzymes and receptors in biological systems. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the acetate group enhances its solubility and reactivity compared to its parent compound, making it more versatile for various applications .

Properties

CAS No.

85392-31-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(2,5-dimethyloxan-2-yl)methyl acetate

InChI

InChI=1S/C10H18O3/c1-8-4-5-10(3,13-6-8)7-12-9(2)11/h8H,4-7H2,1-3H3

InChI Key

WUJUWGCPLYEOOS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(OC1)(C)COC(=O)C

Origin of Product

United States

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